Dehydroeburicoic acid

Vue d'ensemble

Description

L'acide déhydrotrametenolique est un acide triterpénique de type lanostane isolé du sclérote de Poria cocos, un champignon couramment utilisé en médecine traditionnelle chinoise . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses effets anti-inflammatoires, antitumoraux et antidiabétiques .

Mécanisme D'action

Target of Action

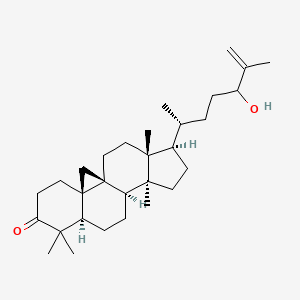

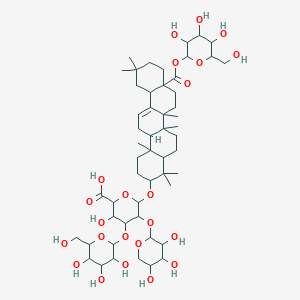

Dehydroeburicoic acid (DEA), a triterpenoid isolated from Antrodia cinnamomea, has been identified to target the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . These targets play a crucial role in managing oxidative stress and inflammatory damage in diseases such as Alcoholic Liver Disease (ALD) .

Mode of Action

DEA acts as a dual inhibitor of the Keap1–Nrf2 PPI and GSK3β . It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion . This interaction promotes Nrf2 nuclear translocation, which activates downstream antioxidant genes .

Biochemical Pathways

The primary biochemical pathway affected by DEA involves the Keap1–Nrf2 interaction and GSK3β . By disrupting the Keap1–Nrf2 PPI and inhibiting GSK3β, DEA promotes Nrf2 nuclear translocation . This translocation activates downstream antioxidant genes, which play a crucial role in managing oxidative stress .

Pharmacokinetics

It’s known that dea has a potent inhibitory effect on gsk3β, with an ec50 value of 80 ± 07 µM , indicating its effective concentration in the body.

Result of Action

The action of DEA results in the restoration of mitochondrial dysfunction induced by ethanol and generates antioxidant activity in the ALD cell model with minimal toxicity . This restoration and generation of antioxidant activity are crucial in managing diseases like ALD .

Action Environment

It’s known that dea has been effective in an in vitro ald cell model , suggesting that its efficacy may be influenced by the cellular environment and disease state.

Analyse Biochimique

Biochemical Properties

Dehydroeburicoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme aldehyde dehydrogenase 2 (ALDH2), which is involved in the detoxification of aldehydes. This compound upregulates the activity of ALDH2, thereby enhancing the detoxification process and protecting cells from oxidative stress . Additionally, this compound interacts with the Keap1-Nrf2 protein-protein interaction, disrupting this interaction and promoting the nuclear translocation of Nrf2. This leads to the activation of downstream antioxidant genes, providing further protection against oxidative stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity in cancer cells by causing DNA damage and apoptosis. This compound also induces cell cycle arrest, particularly in the G2/M phase, and suppresses the expression of topoisomerase II . In liver cells, this compound acts as a dual inhibitor against oxidative stress in alcoholic liver disease by engaging Keap1 and inhibiting glycogen synthase kinase 3 (GSK3), thereby restoring Nrf2 activity and promoting antioxidant gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to Keap1, disrupting the Keap1-Nrf2 protein-protein interaction and allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 activates the expression of antioxidant genes, providing protection against oxidative stress . Additionally, this compound inhibits GSK3, which further enhances Nrf2 activity in a Keap1-independent manner . This dual inhibition mechanism makes this compound a potent antioxidant and protective agent against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time this compound demonstrates stability and maintains its activity over extended periods in in vitro studiesStudies have shown that this compound can sustain its protective effects against oxidative stress and maintain the upregulation of antioxidant genes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against oxidative stress and liver damage. At higher doses, it may cause toxic or adverse effects. Studies have shown that this compound can effectively reduce lipid deposition and inflammation in the liver at optimal doses, but excessive doses may lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of aldehydes through the activation of ALDH2. This activation enhances the metabolism of acetaldehyde, reducing its toxic effects on cells . Additionally, this compound influences the Keap1-Nrf2 pathway, promoting the expression of antioxidant genes and enhancing the overall antioxidant capacity of cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. In liver cells, this compound is localized to the cytoplasm and nucleus, where it exerts its protective effects against oxidative stress . The compound’s distribution within tissues is influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with key proteins and enzymes involved in oxidative stress response and detoxification . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide déhydrotrametenolique est généralement isolé de sources naturelles plutôt que synthétisé chimiquement. La principale source est le sclérote de Poria cocos . Le processus d'extraction implique le séchage des sclérotes, suivi d'une extraction par solvant et d'une purification à l'aide de techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de l'acide déhydrotrametenolique suit des méthodes d'extraction et de purification similaires à celles utilisées en laboratoire. L'extraction à grande échelle implique l'utilisation de solvants organiques et de techniques chromatographiques avancées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'acide déhydrotrametenolique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder l'acide déhydrotrametenolique.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés pour réduire le composé.

Substitution : Des réactions d'halogénation peuvent être effectuées en utilisant des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et halogénés de l'acide déhydrotrametenolique .

Applications de la recherche scientifique

L'acide déhydrotrametenolique a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des triterpènes et de leurs dérivés.

Biologie : Le composé est étudié pour son rôle dans l'induction de l'apoptose par la voie de la caspase-3.

Médecine : L'acide déhydrotrametenolique a montré un potentiel dans le traitement du diabète en agissant comme un sensibilisateur à l'insuline et en réduisant l'hyperglycémie chez les modèles animaux.

Mécanisme d'action

L'acide déhydrotrametenolique exerce ses effets par le biais de plusieurs voies moléculaires :

Induction de l'apoptose : Il induit l'apoptose par la voie de la caspase-3, conduisant à la mort cellulaire programmée dans les cellules cancéreuses.

Sensibilisation à l'insuline : Le composé agit comme un sensibilisateur à l'insuline en activant le récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ), qui joue un rôle crucial dans le métabolisme du glucose.

Effets anti-inflammatoires : Il module les voies MAPK/AP-1 et IκBα/NF-κB, réduisant l'inflammation et favorisant la fonction de barrière cutanée.

Applications De Recherche Scientifique

Dehydrotrametenolic acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.

Biology: The compound is studied for its role in inducing apoptosis through the caspase-3 pathway.

Medicine: Dehydrotrametenolic acid has shown potential in treating diabetes by acting as an insulin sensitizer and reducing hyperglycemia in animal models.

Comparaison Avec Des Composés Similaires

L'acide déhydrotrametenolique est comparé à d'autres acides triterpéniques de type lanostane, tels que :

Acide pachymique : De même que l'acide déhydrotrametenolique, l'acide pachymique est également isolé de Poria cocos et présente des activités anti-inflammatoires et antitumorales.

Acide tumulosic : Un autre acide triterpénique de Poria cocos, connu pour ses propriétés anti-inflammatoires.

Acide eburicoïque : Trouvé dans divers champignons, ce composé partage des activités biologiques similaires à celles de l'acide déhydrotrametenolique.

L'acide déhydrotrametenolique se distingue par ses effets puissants de sensibilisation à l'insuline et sa capacité à induire l'apoptose par la voie de la caspase-3 .

Propriétés

IUPAC Name |

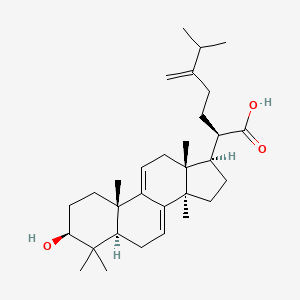

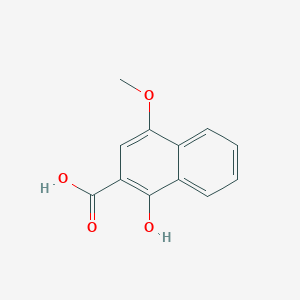

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25-26,32H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFPYGOMAADWAT-OXUZYLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346470 | |

| Record name | Dehydroeburicoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6879-05-6 | |

| Record name | Dehydroeburicoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroeburicoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252531.png)

![[(1R,4aS,7E,9R,11aR)-1-acetyloxy-4-[(1R,2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1252538.png)